![molecular formula C22H33N5O3 B6513999 N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-72-0](/img/structure/B6513999.png)
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H33N5O3 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 415.25833993 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Antimicrobial Activity: 1-(3-Aminopropyl)-4-methylpiperazine has been investigated for its antimicrobial properties. Researchers have explored its potential as an antibacterial agent . Further studies could elucidate its mechanism of action and optimize its efficacy.
Anti-Inflammatory Effects: In the context of central inflammatory diseases, a novel piperazine derivative (LQFM182) containing this compound was synthesized and evaluated. LQFM182 demonstrated anti-inflammatory effects, making it a promising candidate for drug development .
Cancer Research
Tyrosine Kinase Inhibition: Imatinib, a widely used therapeutic agent for leukemia treatment, specifically inhibits tyrosine kinases. Interestingly, imatinib contains a piperazin-1-ium salt, which structurally resembles our compound . Investigating the potential of 1-(3-aminopropyl)-4-methylpiperazine in cancer therapy could yield valuable insights.
Organic Synthesis
Precursor for Furan-2-Carboxylic Acid Derivatives: This compound serves as a precursor in organic synthesis. By reacting with furan-2-carbonyl chloride, it leads to the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide . Researchers can explore its utility in designing novel organic molecules.
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 4-methylpiperazine, have been found to interact with dopamine d1 and d2 receptors . These receptors play a crucial role in the nervous system, influencing behavior, mood, and cognition.
Mode of Action
Based on the structural similarity to 4-methylpiperazine, it can be hypothesized that it might work by blockading dopamine d1 and d2 receptors in the mesocortical and mesolimbic pathways . This blockade could potentially relieve or minimize symptoms of certain neurological disorders.
Result of Action
If the compound does indeed interact with dopamine d1 and d2 receptors, it could potentially alter neuronal signaling and neurotransmitter levels, leading to changes in behavior, mood, and cognition .
Propriétés
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O3/c1-3-4-5-11-27-21(29)18-8-7-17(16-19(18)24-22(27)30)20(28)23-9-6-10-26-14-12-25(2)13-15-26/h7-8,16H,3-6,9-15H2,1-2H3,(H,23,28)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNCPXAAWLWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.